molecular formula C9H13N3O5 B12795850 N^1-beta-D-Ribofuranosylpyrazole-3-carboxamiide CAS No. 138786-97-7

N^1-beta-D-Ribofuranosylpyrazole-3-carboxamiide

Cat. No.: B12795850
CAS No.: 138786-97-7
M. Wt: 243.22 g/mol
InChI Key: OCPXZZGFLZCBGH-JXOAFFINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N^1-beta-D-Ribofuranosylpyrazole-3-carboxamiide is a chemical compound that belongs to the class of ribonucleosides It is characterized by the presence of a ribofuranose sugar moiety attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N^1-beta-D-Ribofuranosylpyrazole-3-carboxamiide typically involves the glycosylation of pyrazole derivatives with ribofuranose. One common method includes the use of a protected ribofuranose derivative, which is reacted with a pyrazole compound under acidic or basic conditions to form the desired ribonucleoside. The reaction conditions often involve the use of solvents such as methanol or dichloromethane, and catalysts like trifluoroacetic acid or sodium methoxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale glycosylation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification by chromatography and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N^1-beta-D-Ribofuranosylpyrazole-3-carboxamiide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N^1-beta-D-Ribofuranosylpyrazole-3-carboxamiide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in cellular processes and as a building block for nucleic acids.

    Medicine: It has been investigated for its antiviral and anticancer properties.

    Industry: The compound is used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N^1-beta-D-Ribofuranosylpyrazole-3-carboxamiide involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting viral replication or interfering with cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N^1-beta-D-Ribofuranosylpyrazole-3-carboxamiide can be compared with other ribonucleosides and pyrazole derivatives:

    Similar Compounds: Examples include 1-beta-D-Ribofuranosyl-1,2,4-triazole-3-carboxamide and 1-beta-D-Ribofuranosyl-3-guanylurea.

    Uniqueness: The unique combination of the ribofuranose sugar and pyrazole ring in this compound provides distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

CAS No.

138786-97-7

Molecular Formula

C9H13N3O5

Molecular Weight

243.22 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrazole-3-carboxamide

InChI

InChI=1S/C9H13N3O5/c10-8(16)4-1-2-12(11-4)9-7(15)6(14)5(3-13)17-9/h1-2,5-7,9,13-15H,3H2,(H2,10,16)/t5-,6-,7-,9-/m1/s1

InChI Key

OCPXZZGFLZCBGH-JXOAFFINSA-N

Isomeric SMILES

C1=CN(N=C1C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

Canonical SMILES

C1=CN(N=C1C(=O)N)C2C(C(C(O2)CO)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.